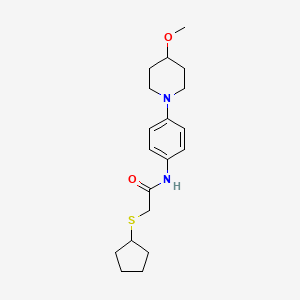

![molecular formula C12H14FNO3 B2584525 (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid CAS No. 956373-63-0](/img/structure/B2584525.png)

(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

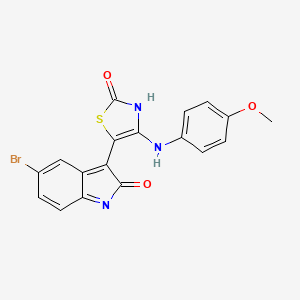

Description

(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid, also known as Fmoc-L-3-methyl-2,4-dioxo-pentanoic acid, is a synthetic molecule commonly used in the field of biochemistry and pharmaceuticals. This compound has various applications in scientific research, particularly in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acidhyl-2,4-dioxo-pentanoic acid is related to its use as a protecting group in solid-phase peptide synthesis. During peptide synthesis, the N-terminal amino acid residue is protected with (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acidhyl-2,4-dioxo-pentanoic acid to prevent unwanted reactions with other amino acid residues or reagents. The protecting group is then removed with a base, such as piperidine, to allow for the addition of the next amino acid residue.

Biochemical and Physiological Effects

(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acidhyl-2,4-dioxo-pentanoic acid does not have any known biochemical or physiological effects. Its use is limited to its application in peptide synthesis and related research.

Advantages and Limitations for Lab Experiments

The use of (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acidhyl-2,4-dioxo-pentanoic acid as a protecting group in solid-phase peptide synthesis has several advantages. It is a stable and easily removable protecting group, allowing for efficient peptide synthesis. Additionally, (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acidhyl-2,4-dioxo-pentanoic acid is compatible with a wide range of amino acid residues and reagents, making it a versatile protecting group.

One limitation of (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acidhyl-2,4-dioxo-pentanoic acid is its cost. It is a relatively expensive reagent, which can be a limiting factor in large-scale peptide synthesis. Additionally, the use of (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acidhyl-2,4-dioxo-pentanoic acid as a protecting group may result in racemization of the amino acid residue, which can affect the purity of the final product.

Future Directions

For the use of (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acidhyl-2,4-dioxo-pentanoic acid include the development of new protecting groups and the synthesis of novel bioactive compounds.

Synthesis Methods

The synthesis of (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acidhyl-2,4-dioxo-pentanoic acid involves a series of chemical reactions. The starting material for the synthesis is L-3-methyl-2,4-dioxo-pentanoic acid, which undergoes a reaction with 2-fluorobenzoyl chloride to form the intermediate product, 2-fluorobenzoyl-L-3-methyl-2,4-dioxo-pentanoic acid. This intermediate product then undergoes a reaction with Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester) to form the final product, (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acidhyl-2,4-dioxo-pentanoic acid.

Scientific Research Applications

(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acidhyl-2,4-dioxo-pentanoic acid is commonly used in the synthesis of peptides and proteins. It is used as a protecting group for the amino group of the N-terminal amino acid residue during solid-phase peptide synthesis. (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acidhyl-2,4-dioxo-pentanoic acid is also used in the synthesis of cyclic peptides and peptidomimetics. Additionally, (2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acidhyl-2,4-dioxo-pentanoic acid is used in the synthesis of various bioactive compounds, including antimicrobial peptides and enzyme inhibitors.

properties

IUPAC Name |

(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO3/c1-7(2)10(12(16)17)14-11(15)8-5-3-4-6-9(8)13/h3-7,10H,1-2H3,(H,14,15)(H,16,17)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUWHSNIDREDKT-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-[(2-fluorobenzoyl)amino]-3-methylbutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2584444.png)

![N,N-dimethyl-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}-2-phenylacetamide](/img/structure/B2584447.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2584452.png)

![3-(4-ethylphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2584454.png)

![1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2584456.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-ethyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2584457.png)

![1-Benzyl-4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)pyridin-1-ium bromide](/img/structure/B2584460.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B2584461.png)